molecular formula C15H10Br2O6 B13994650 Benzoic acid, 3,3'-methylenebis[5-bromo-2-hydroxy- CAS No. 35232-55-4

Benzoic acid, 3,3'-methylenebis[5-bromo-2-hydroxy-

Katalognummer: B13994650
CAS-Nummer: 35232-55-4
Molekulargewicht: 446.04 g/mol
InChI-Schlüssel: LWQWHZWYCPLAKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 3,3’-methylenebis[5-bromo-2-hydroxy- is a chemical compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes two benzoic acid moieties connected by a methylene bridge, each substituted with bromine and hydroxyl groups. This structural arrangement imparts distinct chemical and physical properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,3’-methylenebis[5-bromo-2-hydroxy- typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two benzoic acid units. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C)

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Solvent: Aqueous or organic solvents like ethanol or methanol

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors with precise temperature and pressure control

    Purification: Techniques such as recrystallization or chromatography to ensure high purity

    Quality Control: Rigorous testing to meet industry standards

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 3,3’-methylenebis[5-bromo-2-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atoms can be reduced to hydrogen atoms.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding hydroxybenzoic acid.

    Substitution: Formation of substituted benzoic acids with various functional groups.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 3,3’-methylenebis[5-bromo-2-hydroxy- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of benzoic acid, 3,3’-methylenebis[5-bromo-2-hydroxy- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: Modulation of signaling pathways related to cell proliferation, apoptosis, and immune response.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzoic acid, 3-bromo-
  • Benzoic acid, 5-bromo-2-hydroxy-
  • 3-Bromo-2-hydroxybenzoic acid

Uniqueness

Benzoic acid, 3,3’-methylenebis[5-bromo-2-hydroxy- is unique due to its methylene bridge connecting two benzoic acid units, which imparts distinct chemical properties and reactivity compared to its analogs

Eigenschaften

CAS-Nummer

35232-55-4

Molekularformel

C15H10Br2O6

Molekulargewicht

446.04 g/mol

IUPAC-Name

5-bromo-3-[(5-bromo-3-carboxy-2-hydroxyphenyl)methyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C15H10Br2O6/c16-8-2-6(12(18)10(4-8)14(20)21)1-7-3-9(17)5-11(13(7)19)15(22)23/h2-5,18-19H,1H2,(H,20,21)(H,22,23)

InChI-Schlüssel

LWQWHZWYCPLAKB-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Br)C(=O)O)O)O)C(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.